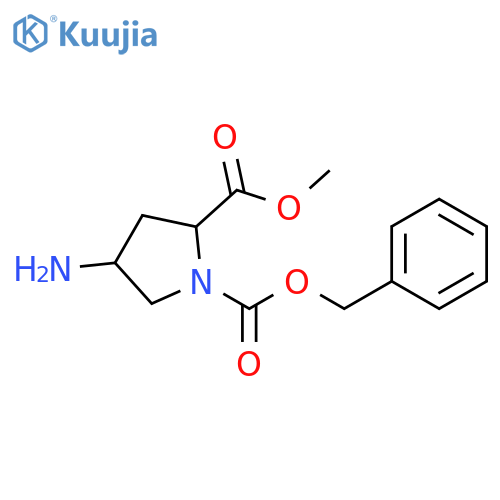

Cas no 1822544-97-7 (1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate)

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 2-methyl 1-(phenylmethyl) ester

- 1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

-

- MDL: MFCD14705161

- インチ: 1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3

- InChIKey: DMYAHNRIJNKMAH-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(N)CC1C(OC)=O

じっけんとくせい

- 色と性状: No date available

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No date available

- ふってん: 405.9±45.0 °C at 760 mmHg

- フラッシュポイント: 199.3±28.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1088074-1g |

1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 98% | 1g |

$1256.0 | 2024-07-28 | |

| Enamine | EN300-295812-0.1g |

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 95.0% | 0.1g |

$1521.0 | 2025-03-19 | |

| Enamine | EN300-295812-0.25g |

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 95.0% | 0.25g |

$1591.0 | 2025-03-19 | |

| Enamine | EN300-295812-5g |

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 5g |

$5014.0 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1543247-1g |

1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 98% | 1g |

¥12556 | 2023-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043288-1g |

1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 98% | 1g |

¥8617.0 | 2023-04-07 | |

| Enamine | EN300-295812-0.5g |

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 95.0% | 0.5g |

$1660.0 | 2025-03-19 | |

| Enamine | EN300-295812-2.5g |

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 95.0% | 2.5g |

$3389.0 | 2025-03-19 | |

| Enamine | EN300-295812-0.05g |

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 95.0% | 0.05g |

$1452.0 | 2025-03-19 | |

| Enamine | EN300-295812-1g |

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

1822544-97-7 | 1g |

$1729.0 | 2023-09-06 |

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

S. Ahmed Chem. Commun., 2009, 6421-6423

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylateに関する追加情報

Professional Introduction to 1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate (CAS No. 1822544-97-7)

1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, a compound with the chemical identifier CAS No. 1822544-97-7, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The unique combination of functional groups within its framework, including the benzyl group, methyl substituent, and the presence of both amino and dicarboxylate functionalities, makes it a versatile candidate for further exploration in synthetic chemistry and biological assays.

The structural composition of 1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is pivotal in determining its chemical reactivity and biological efficacy. The benzyl group contributes to the molecule's lipophilicity, enhancing its solubility in various solvents and facilitating its interaction with biological targets. Meanwhile, the methyl group at the 2-position introduces steric hindrance, which can modulate binding affinities and selectivity. The presence of two carboxylate groups at the 1 and 2 positions provides multiple sites for hydrogen bonding and electrostatic interactions, crucial for stabilizing enzyme-substrate complexes and receptor-ligand interactions.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. Pyrrolidine derivatives, in particular, have shown promise as pharmacophores due to their ability to mimic natural bioactive molecules and exhibit favorable pharmacokinetic properties. The introduction of additional functional groups into these heterocyclic scaffolds can further enhance their therapeutic potential. In this context, 1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate emerges as a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The amino group at the 4-position serves as a versatile handle for further chemical modifications, allowing researchers to explore various derivatization strategies. These modifications can be tailored to target specific biological pathways or receptors, thereby increasing the compound's efficacy and reducing side effects. For instance, recent studies have demonstrated that pyrrolidine-based compounds can interact with a wide range of enzymes and receptors involved in inflammation, pain perception, and neurodegenerative diseases.

The synthesis of 1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve synthetic efficiency but also enable access to complex derivatives that might be challenging to obtain through traditional synthetic routes.

In addition to its synthetic significance, this compound has shown promise in preclinical studies as a potential lead for drug discovery. Initial pharmacological evaluations have revealed interesting properties that warrant further investigation. For example, preliminary data suggest that 1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. This observation aligns with current trends in drug development aimed at targeting metabolic pathways to treat conditions such as diabetes and obesity.

The potential applications of this compound extend beyond metabolic disorders. Its structural features make it a viable candidate for addressing neurological disorders as well. Pyrrolidine derivatives have been investigated for their potential role in modulating neurotransmitter systems involved in conditions like Alzheimer's disease and Parkinson's disease. The unique combination of functional groups in 1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate could provide a scaffold for developing novel therapeutics that interact with specific neurotransmitter receptors or enzymes.

The development of new drugs is often hampered by challenges related to bioavailability and pharmacokinetic properties. However, the favorable physicochemical properties of 1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, such as its solubility profile and stability under various conditions, make it an attractive candidate for further optimization. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify analogs with improved pharmacokinetic profiles while maintaining or enhancing biological activity.

The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Ongoing research efforts are focused on elucidating its mechanism of action and exploring new derivatives with enhanced efficacy and selectivity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications that benefit patients worldwide.

1822544-97-7 (1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate) 関連製品

- 2229544-18-5(2-phenyl-5-(prop-2-yn-1-yl)thiophene)

- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)

- 896342-15-7(N-(4-fluorophenyl)methyl-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 19688-18-7(5-Bromo-2-chloro-4-phenylthiazole)

- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)

- 1954-91-2(3-Hydroxybutyranilide)

- 1343065-02-0(2-(3-Hydroxyazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one)

- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)

- 1156111-15-7(5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide)

- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)